4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that features a benzyl group, a fluorobenzo[d]thiazolyl moiety, and a phenylsulfonyl group attached to a butanamide backbone
Mechanism of Action
Target of Action
The compound, also known as N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, primarily targets the N-Acylethanolamine Acid Amidase (NAAA) . NAAA is an N-terminal cysteine hydrolase that terminates the physiological actions of palmitoylethanolamide, an endogenous lipid messenger that activates the transcription factor, peroxisome proliferator-activated receptor-α .
Mode of Action
The compound acts as an inhibitor of NAAA . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of palmitoylethanolamide. This results in an increase in the levels of palmitoylethanolamide, which can then exert its effects .
Biochemical Pathways
The inhibition of NAAA affects the palmitoylethanolamide signaling pathway . Palmitoylethanolamide is involved in a variety of physiological processes, including inflammation and pain sensation. By preventing the breakdown of palmitoylethanolamide, the compound enhances its signaling, potentially leading to reduced inflammation and pain .
Pharmacokinetics
The compound is described as beingorally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of the compound’s action is the enhancement of palmitoylethanolamide signaling . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in immune cells, enhanced palmitoylethanolamide signaling can lead to reduced production of inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-fluorobenzo[d]thiazol-2-yl intermediate, which can be synthesized through the reaction of 2-aminothiophenol with 2-fluorobenzoyl chloride under basic conditions . This intermediate is then reacted with benzylamine to form the N-benzyl derivative. The final step involves the sulfonylation of the butanamide moiety using phenylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazolyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S2/c25-19-13-14-21-22(16-19)31-24(26-21)27(17-18-8-3-1-4-9-18)23(28)12-7-15-32(29,30)20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALALOWRXVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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